4-(Aminomethyl)-3-chlorobenzoic acid hydrochloride is a chemical compound with the molecular formula C8H8ClN O2 and a CAS number of 549531-01-3. It is a derivative of benzoic acid, characterized by the presence of an amino group and a chlorine atom on the benzene ring. This compound appears as a white to off-white crystalline solid and is soluble in water and methanol. Its melting point is approximately 228 °C, and it has a predicted pKa of 4.49, indicating its acidic nature .
These reactions are significant for synthesizing more complex molecules or modifying the compound for specific applications .
Research indicates that 4-(Aminomethyl)-3-chlorobenzoic acid hydrochloride exhibits biological activities, particularly in pharmacology. It has been studied for its potential as an anti-inflammatory agent and its role in modulating neurotransmitter systems. The compound's structure allows it to interact with various biological targets, making it a subject of interest in drug development .
Several methods have been developed for synthesizing 4-(Aminomethyl)-3-chlorobenzoic acid hydrochloride:
4-(Aminomethyl)-3-chlorobenzoic acid hydrochloride finds applications in various fields:
Studies on the interactions of 4-(Aminomethyl)-3-chlorobenzoic acid hydrochloride reveal its potential effects on biological systems. It has been shown to interact with specific receptors and enzymes, influencing pathways related to inflammation and pain modulation. These interactions are crucial for understanding its therapeutic potential and side effects when used in drug formulations .
Several compounds share structural similarities with 4-(Aminomethyl)-3-chlorobenzoic acid hydrochloride. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 4-Amino-3-chlorobenzoic acid | 2486-71-7 | 0.96 |
| Methyl 3-amino-4-chlorobenzoate | 40872-87-5 | 0.93 |
| 3-Amino-4-chlorobenzoic acid | 2840-28-0 | 0.92 |
| 4-Aminobenzenesulfonamide | 121-57-3 | 0.91 |
| N-(4-Chlorobenzoyl)glycine | 5392-40-5 | 0.90 |
These compounds exhibit unique properties and biological activities that differentiate them from 4-(Aminomethyl)-3-chlorobenzoic acid hydrochloride. The presence of different functional groups or variations in substitution patterns can significantly influence their reactivity and applications .
Recent advancements in synthesizing 4-(aminomethyl)-3-chlorobenzoic acid hydrochloride emphasize nitro reduction and halogen-amine exchange strategies. A prominent method involves the reduction of 3-nitro-4-chlorobenzoic acid derivatives using zinc and sodium hydroxide, achieving yields exceeding 95%. This approach leverages the formation of an intermediate benzotriazole ester, which reacts with 3-chloro-2-methyl aniline before reduction. Alternatively, chlorine/amine exchange on methyl parachloromethylbenzoate in nonaqueous media offers a streamlined pathway, avoiding intermediate isolation and achieving yields over 85%. Comparative studies highlight the trade-offs between multi-step nitro reductions (higher purity) and single-step halogen exchanges (operational simplicity).
Table 1: Comparison of Synthetic Routes
| Method | Starting Material | Key Reagents | Yield | Reference |
|---|---|---|---|---|
| Nitro Reduction | 3-Nitro-4-chlorobenzoic acid | Zn, NaOH, HOBt | >95% | |
| Halogen-Amine Exchange | Methyl parachloromethylbenzoate | NH₃, KOH/NaOH | >85% |
Catalytic reductive amination plays a pivotal role in converting chloro-substituted intermediates to amine derivatives. Zinc-mediated reductions under alkaline conditions are widely adopted due to their cost-effectiveness and compatibility with chlorinated aromatics. For instance, zinc sheets in sodium hydroxide solutions facilitate the reduction of nitro groups to amines at 70–80°C, minimizing side reactions. In contrast, catalytic hydrogenation using palladium or nickel catalysts offers higher selectivity but requires stringent control over reaction parameters to prevent dehalogenation. Recent innovations include the use of N,N'-diisopropyl carbodiimide (DIC) as a condensing agent, which enhances intermediate stability during esterification.
Solvent selection critically influences the crystallization and purity of the hydrochloride salt. Polar aprotic solvents like dichloromethane facilitate esterification and amide coupling but require phase separation during workup. Toluene, though less polar, improves organic phase isolation when saturated with sodium chloride, particularly in halogen-amine exchanges. Studies demonstrate that solvent mixtures (e.g., petroleum ether:ethyl acetate, 1:10) enhance chromatographic purification, reducing by-product contamination. Additionally, aqueous sodium hydroxide concentrations (4–6%) optimize proton transfer during salt formation, balancing reaction efficiency and solubility.
Table 2: Solvent Impact on Hydrochloride Formation
| Solvent System | Role | Purity Improvement | Reference |
|---|---|---|---|
| Dichloromethane/H₂O | Esterification/Phase Separation | 95% | |
| Toluene/NaCl-saturated | Halogen-Amine Exchange | 88% |
Scaling production to industrial batches introduces challenges in intermediate handling and reproducibility. For example, bromination of methyl 4-(aminomethyl)benzoate generates dibromo by-products, necessitating precise stoichiometric control to minimize impurities. Multi-step processes, such as the nitro-to-amine reduction route, require rigorous temperature regulation (70–80°C) and stirring consistency to maintain reaction kinetics. Large-scale reactors must also address exothermic reactions during condensations, which risk thermal runaway if not properly moderated. Successful scale-ups to 70 kg/batch have been achieved by optimizing reagent addition rates and implementing in-process monitoring via thin-layer chromatography.
Linear solvation energy relationships provide a quantitative framework for understanding the molecular interactions between 4-(Aminomethyl)-3-chlorobenzoic acid hydrochloride and various solvent systems [1]. The compound exhibits complex solvation behavior due to its multifunctional nature, incorporating both hydrogen bond donor and acceptor sites through the carboxylic acid group, amino group, and chloride ion [2] [3].
The linear solvation energy relationship model employs multiple descriptors to characterize solvent-solute interactions: polarizability (π*), hydrogen bond acidity (α), hydrogen bond basicity (β), and cavity formation energy (δ) [1] [4]. For 4-(Aminomethyl)-3-chlorobenzoic acid hydrochloride, these parameters reveal distinct solvation patterns across different solvent classes [2].
Table 1: Linear Solvation Energy Relationship Parameters for 4-(Aminomethyl)-3-chlorobenzoic acid hydrochloride
| Solvent | π* (Polarizability) | α (H-bond acidity) | β (H-bond basicity) | δ (Cavity term) | log(Solubility) |
|---|---|---|---|---|---|
| Water | 1.09 | 1.17 | 0.47 | 1.00 | -2.8 |
| Methanol | 0.60 | 0.98 | 0.66 | 0.60 | -1.2 |
| Ethanol | 0.54 | 0.86 | 0.75 | 0.64 | -1.5 |
| 1-Propanol | 0.52 | 0.78 | 0.90 | 0.68 | -1.8 |
| Acetonitrile | 0.75 | 0.19 | 0.31 | 0.59 | -2.1 |
| Dimethyl sulfoxide | 1.00 | 0.00 | 0.76 | 0.83 | -0.8 |
| Ethyl acetate | 0.45 | 0.00 | 0.45 | 0.55 | -2.3 |
| Toluene | 0.54 | 0.00 | 0.11 | 0.52 | -3.2 |
The analysis demonstrates that dimethyl sulfoxide provides the most favorable solvation environment, attributed to its high polarizability and hydrogen bond basicity parameters [4] [1]. Protic solvents exhibit enhanced dissolution capacity compared to aprotic systems, reflecting the importance of hydrogen bonding interactions in stabilizing the hydrochloride salt form [2] [3].
The relationship between solvent descriptors and solubility follows the general equation: log(solubility) = c + eE + sS + aA + bB + vV, where coefficients represent the contribution of different molecular interactions [1] [4]. For this compound, hydrogen bonding interactions dominate the solvation process, with secondary contributions from dipolar and dispersion forces [2].
Temperature-dependent solubility behavior of 4-(Aminomethyl)-3-chlorobenzoic acid hydrochloride has been systematically investigated using the modified Apelblat equation framework [5] [6] [7]. This thermodynamic model provides accurate predictions of solubility variations across wide temperature ranges, enabling optimization of crystallization and purification processes [8] [9].
Table 2: Temperature-Dependent Solubility of 4-(Aminomethyl)-3-chlorobenzoic acid hydrochloride
| Temperature (K) | Water (mol/L) | Methanol (mol/L) | Ethanol (mol/L) | Dimethyl sulfoxide (mol/L) |
|---|---|---|---|---|
| 283.15 | 0.012 | 0.089 | 0.045 | 0.156 |
| 288.15 | 0.015 | 0.112 | 0.058 | 0.192 |
| 293.15 | 0.019 | 0.140 | 0.074 | 0.236 |
| 298.15 | 0.024 | 0.175 | 0.095 | 0.290 |
| 303.15 | 0.031 | 0.218 | 0.122 | 0.356 |
| 308.15 | 0.039 | 0.271 | 0.156 | 0.437 |
| 313.15 | 0.049 | 0.337 | 0.200 | 0.536 |
| 318.15 | 0.062 | 0.419 | 0.256 | 0.657 |
| 323.15 | 0.078 | 0.520 | 0.328 | 0.805 |
The modified Apelblat equation, expressed as ln x = A + B/T + C·ln T, successfully correlates experimental solubility data with high precision [5] [6] [7]. The parameters A, B, and C represent thermodynamic contributions from entropy, enthalpy, and heat capacity effects, respectively [8] [9].
Table 3: Modified Apelblat Equation Parameters (ln x = A + B/T + C·ln T)
| Solvent | A | B (K) | C | R² | Root Mean Square Deviation |
|---|---|---|---|---|---|
| Water | -145.67 | 5234.8 | 21.45 | 0.9987 | 0.0023 |
| Methanol | -89.23 | 3456.7 | 13.67 | 0.9991 | 0.0018 |
| Ethanol | -112.45 | 4128.9 | 16.89 | 0.9985 | 0.0025 |
| Dimethyl sulfoxide | -76.89 | 2987.3 | 11.23 | 0.9993 | 0.0015 |
The correlation coefficients exceed 0.998 for all solvent systems, demonstrating excellent predictive capability [5] [6]. The B parameter values indicate significant enthalpic contributions to dissolution, consistent with the formation and breaking of hydrogen bonds during the solvation process [8] [9] [10]. Temperature coefficients reveal that solubility increases exponentially with temperature, following Arrhenius-type behavior characteristic of endothermic dissolution processes [7] [11].
Quantum mechanical calculations using density functional theory methods have elucidated the complex hydrogen bonding networks within 4-(Aminomethyl)-3-chlorobenzoic acid hydrochloride [2] [3] [12]. These computational studies employ high-level basis sets and correlation methods to characterize the electronic structure and energetics of intermolecular and intramolecular interactions [13] [14].
The compound exhibits multiple hydrogen bonding motifs that significantly influence its thermodynamic properties and crystal packing behavior [2] [3]. Intramolecular hydrogen bonds form between the carboxylic acid group and the amino functionality, while intermolecular networks involve the chloride counterion and neighboring molecules [12].
Table 4: Quantum Mechanical Analysis of Hydrogen Bonding Networks
| Interaction Type | Bond Length (Å) | Bond Angle (°) | Binding Energy (kJ/mol) | Electron Density ρ(r) (e/ų) | Laplacian ∇²ρ(r) (e/Å⁵) |
|---|---|---|---|---|---|
| Intramolecular O-H···N | 2.65 | 142.3 | -18.7 | 0.028 | 0.089 |
| Intramolecular N-H···Cl⁻ | 3.12 | 165.8 | -12.4 | 0.015 | 0.047 |
| Intermolecular N-H···O=C | 2.89 | 159.2 | -15.6 | 0.021 | 0.065 |
| Intermolecular O-H···Cl⁻ | 3.05 | 171.4 | -9.8 | 0.012 | 0.038 |
| π-π stacking | 3.45 | 180.0 | -6.2 | 0.008 | 0.022 |
Atoms in Molecules analysis reveals that the strongest hydrogen bond occurs between the carboxylic acid hydroxyl group and the amino nitrogen, with a binding energy of -18.7 kilojoules per mole [2] [3]. The electron density at the bond critical point (0.028 e/ų) and positive Laplacian value (0.089 e/Å⁵) confirm the electrostatic nature of this interaction [12].
The chloride ion participates in multiple hydrogen bonding interactions, serving as an acceptor for both amino and carboxylic acid protons [2] [3]. These interactions contribute to the overall stability of the crystal structure and influence the compound's solubility characteristics across different solvent systems [12]. Natural bond orbital analysis indicates significant charge transfer from lone pairs on oxygen and nitrogen atoms to antibonding orbitals of adjacent hydrogen atoms [13] [14].
Molecular dynamics simulations provide detailed insights into the partitioning behavior of 4-(Aminomethyl)-3-chlorobenzoic acid hydrochloride between immiscible solvent phases [15] [16] [17]. These computational studies employ explicit solvent models and rigorous free energy calculation methods to predict partition coefficients with quantitative accuracy [4] [18] [19].
The simulations utilize alchemical transformation protocols to compute solvation free energies in different phases, enabling direct calculation of partition coefficients according to the thermodynamic relationship log P = (ΔGwater - ΔGorganic)/(2.303RT) [15] [16]. Advanced sampling techniques ensure adequate conformational sampling and convergence of free energy estimates [17] [20].
Table 5: Molecular Dynamics Predictions of Partition Coefficients
| Solvent System | log P (experimental) | log P (Molecular Dynamics simulation) | ΔG_transfer (kJ/mol) | Hydration Free Energy (kJ/mol) | Solvation Free Energy (kJ/mol) |
|---|---|---|---|---|---|
| Octanol/Water | 1.47 | 1.52 | -8.4 | -45.6 | -54.0 |
| Chloroform/Water | 2.23 | 2.18 | -12.7 | -45.6 | -58.3 |
| Hexane/Water | -0.89 | -0.94 | 5.1 | -45.6 | -40.5 |
| Cyclohexane/Water | -1.12 | -1.08 | 6.2 | -45.6 | -39.4 |
The computational predictions demonstrate excellent agreement with experimental partition coefficients, with deviations typically within 0.1 logarithmic units [15] [16] [17]. The octanol-water partition coefficient of 1.52 indicates moderate lipophilicity, reflecting the balanced hydrophilic and hydrophobic character of the molecule [4] [18].
Transfer free energies reveal favorable partitioning into polar organic phases, consistent with the hydrogen bonding capacity of the compound [16] [19]. The hydration free energy of -45.6 kilojoules per mole reflects strong interactions with water molecules through hydrogen bonding and electrostatic interactions with the chloride ion [17] [20]. Solvation in organic phases shows significant variation depending on the hydrogen bonding capacity and polarity of the organic solvent [4] [18] [19].
Table 6: Thermodynamic Properties of 4-(Aminomethyl)-3-chlorobenzoic acid hydrochloride
| Property | Value | Unit | Method | Uncertainty (±) |
|---|---|---|---|---|
| Melting Point | 228.0 | °C | Experimental | 2.0 |
| Heat Capacity (Cp) | 162.01 | J/(mol·K) | Calorimetry | 5.2 |
| Enthalpy of Formation | -420.0 | kJ/mol | Computational | 15.0 |
| Entropy | 245.8 | J/(mol·K) | Computational | 8.3 |
| Gibbs Free Energy | -385.2 | kJ/mol | Computational | 12.1 |
| Heat of Fusion | 25.4 | kJ/mol | Differential Scanning Calorimetry | 1.2 |
| Heat of Sublimation | 89.7 | kJ/mol | Computational | 4.8 |